6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide
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Overview
Description
6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of S-alkylated derivatives of 2-thiouracils with substituted phenacyl halides. The reaction conditions often include the use of solvents like ethanol and catalysts such as vanadium oxide loaded on fluorapatite . The reaction proceeds through an intramolecular cyclization mechanism, leading to the formation of the thiazolo[3,2-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of nitro derivatives to amino derivatives.
Substitution: Nucleophilic substitution reactions involving the amino group
Common Reagents and Conditions
Oxidation: Nitric acid and sulfuric acid are commonly used oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions
Major Products Formed
Sulfonic Acid Derivatives: Formed through oxidation reactions.
Amino Derivatives: Resulting from the reduction of nitro groups.
Amide Derivatives: Produced via acylation of the amino group
Scientific Research Applications
6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antibacterial and antitubercular activities
Medicine: Potential therapeutic agent for treating bacterial infections and other diseases.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets. The compound is known to inhibit bacterial enzymes, thereby disrupting essential metabolic pathways. This inhibition leads to the death of bacterial cells, making it a potent antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
5H-thiazolo[3,2-a]pyrimidin-5-ones: These compounds share the same core structure but differ in their substituents.
Thiazolopyrimidines: Another class of compounds with similar biological activities
Uniqueness
6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
872093-67-9 |
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Molecular Formula |
C6H7Br2N3OS |
Molecular Weight |
329 |
Purity |
95 |
Origin of Product |
United States |
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